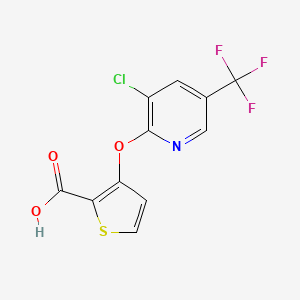

3-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)thiophene-2-carboxylic acid

説明

3-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)thiophene-2-carboxylic acid is a heterocyclic compound featuring a thiophene core substituted with a carboxylic acid group at position 2 and a pyridine ring at position 3 via an ether linkage. The pyridine moiety is further functionalized with a chlorine atom at position 3 and a trifluoromethyl group at position 3. This structural complexity confers unique physicochemical properties, including enhanced lipophilicity and metabolic stability, making it a candidate for pharmaceutical and agrochemical applications .

The compound’s synthesis typically involves coupling reactions between pyridine derivatives and thiophene precursors. For instance, analogous compounds (e.g., MK45) are synthesized using 1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)piperazine and carboxylic acid derivatives via HOBt/TBTU-mediated amidation or esterification .

特性

IUPAC Name |

3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxythiophene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H5ClF3NO3S/c12-6-3-5(11(13,14)15)4-16-9(6)19-7-1-2-20-8(7)10(17)18/h1-4H,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDRXHOZUZAQQRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1OC2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H5ClF3NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)thiophene-2-carboxylic acid typically involves the reaction of 3-chloro-5-(trifluoromethyl)pyridin-2-ol with thiophene-2-carboxylic acid under specific conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to facilitate the formation of the ester linkage .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and automated systems to ensure consistent product quality and minimize waste.

化学反応の分析

Types of Reactions

3-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)thiophene-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Substitution: The chloro group on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like ammonia or thiols can be used in the presence of a base, such as sodium hydroxide, to facilitate the substitution reaction.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols or aldehydes.

Substitution: Amino or thiol-substituted pyridine derivatives.

科学的研究の応用

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications, particularly as an antimicrobial and anti-inflammatory agent. Research indicates that variations of thiophene derivatives can exhibit significant biological activity.

Case Studies

- Antimicrobial Activity : Studies have shown that thiophene derivatives can inhibit bacterial growth. For instance, a derivative similar to 3-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)thiophene-2-carboxylic acid demonstrated effective inhibition against Gram-positive bacteria.

- Anti-inflammatory Properties : Research published in journals such as the Journal of Medicinal Chemistry highlighted the anti-inflammatory effects of thiophene derivatives, suggesting that this compound could be a lead structure for developing new anti-inflammatory drugs.

Agrochemical Applications

The compound's structural features make it a candidate for developing new agrochemicals, particularly herbicides and fungicides.

Case Studies

- Herbicidal Activity : Compounds with similar structures have shown promising herbicidal activity against various weed species. A study published in Pesticide Science indicated that thiophene-based herbicides could effectively control resistant weed populations.

- Fungicidal Properties : Research has demonstrated that thiophene derivatives possess fungicidal properties, making them suitable for agricultural applications to protect crops from fungal diseases.

Materials Science

In materials science, this compound can be utilized in the development of conductive polymers and organic electronic materials.

Case Studies

- Conductive Polymers : The incorporation of thiophene units into polymer backbones has been studied for enhancing electrical conductivity. Research has shown that polymers containing thiophene rings exhibit improved charge transport properties.

- Organic Photovoltaics : The compound's photophysical properties make it a candidate for use in organic solar cells. Studies have indicated that incorporating such compounds into photovoltaic devices can enhance efficiency.

Summary Table of Applications

| Application Area | Specific Use Cases | Relevant Research Findings |

|---|---|---|

| Medicinal Chemistry | Antimicrobial, anti-inflammatory agents | Effective against Gram-positive bacteria; anti-inflammatory effects noted in studies |

| Agrochemicals | Herbicides, fungicides | Promising results in controlling resistant weeds; effective against fungal pathogens |

| Materials Science | Conductive polymers, organic photovoltaics | Enhanced conductivity in polymers; improved efficiency in organic solar cells |

作用機序

The mechanism of action of 3-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to a biological response. For example, it could inhibit acetyl-CoA carboxylase, an enzyme involved in fatty acid synthesis, thereby exerting its effects on cellular metabolism .

類似化合物との比較

Table 1: Structural Comparison of Analogues

Key Observations :

- Ether vs.

- Trifluoromethyl Group : This substituent, shared with Fluopyram (), is critical for pesticidal activity due to its electron-withdrawing properties and resistance to metabolic degradation .

- Carboxylic Acid vs. Ester : The free carboxylic acid group in the target compound may improve solubility in polar solvents compared to ester derivatives (e.g., –18).

Table 2: Functional Comparison

Key Findings :

- Agrochemical Potential: The trifluoromethylpyridine moiety aligns with Fluopyram’s structure, suggesting utility in fungicide development .

- Pharmaceutical Utility : Piperazine-linked analogues () demonstrate affinity for CNS targets, implying the target compound could be optimized for neuropharmacology.

- Synthetic Challenges : Sulfonyl chloride derivatives () exhibit higher reactivity but lower storage stability compared to the target compound’s ether linkage.

Physicochemical Properties

- Solubility : The carboxylic acid group enhances aqueous solubility (pH-dependent) relative to ester or sulfonamide derivatives.

- Thermal Stability : Trifluoromethyl and chlorine substituents increase thermal resistance, as seen in Fluopyram’s commercial formulations .

- Synthetic Yield : Target compound analogues (e.g., MK45) achieve ~87% yield via optimized coupling protocols , outperforming sulfonyl chloride routes ().

生物活性

3-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)thiophene-2-carboxylic acid is a compound of significant interest due to its potential biological activities. The trifluoromethyl group and the chloro-substituted pyridine moiety contribute to its unique properties, making it a candidate for various pharmacological applications. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

The biological activity of this compound can be attributed to its ability to interact with various biochemical pathways. The trifluoromethyl group enhances lipophilicity and metabolic stability, which are critical for drug activity. Additionally, the chloro-substituted pyridine may facilitate binding to specific receptors or enzymes involved in disease processes.

Antimicrobial Activity

Research indicates that compounds containing trifluoromethyl groups exhibit enhanced antimicrobial properties. A study demonstrated that related compounds inhibited the growth of several bacterial strains, suggesting that this compound may have similar effects .

Anticancer Potential

The compound has shown promise in inhibiting cancer cell proliferation. In vitro studies reported that derivatives with similar structures exhibited cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The half-maximal inhibitory concentration (IC50) values were determined through MTT assays, indicating significant potency .

Inhibition of Enzymatic Activity

Studies have indicated that this compound can inhibit specific enzymes involved in metabolic pathways. For instance, it has been suggested that it may act as an inhibitor of cytochrome P450 enzymes, which play a crucial role in drug metabolism . This inhibition could lead to increased bioavailability of co-administered drugs.

Case Studies

Research Findings

Recent research highlights the importance of the trifluoromethyl group in enhancing biological activity. Studies have shown that:

- Increased Potency: The presence of the trifluoromethyl group significantly enhances the potency of compounds against serotonin uptake inhibitors by up to six-fold compared to non-fluorinated analogs .

- Improved Selectivity: Compounds with this structure exhibit improved selectivity for certain targets, which is crucial for minimizing side effects in therapeutic applications .

Q & A

Q. What are the common synthetic routes for preparing 3-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)thiophene-2-carboxylic acid?

The synthesis typically involves coupling a thiophene-2-carboxylic acid derivative with a substituted pyridine moiety. For example, esterification of thiophene-2-carboxylic acid (CAS 527-72-0) using ethanol and HCl can yield reactive intermediates, which are then condensed with 3-chloro-5-(trifluoromethyl)pyridin-2-ol derivatives via nucleophilic aromatic substitution. Chloroform or DMF is often used as a solvent, with reflux conditions (5–24 hours) to ensure complete reaction .

Q. How can researchers characterize the purity and structural integrity of this compound?

Key methods include:

- 1H/13C NMR : To confirm substitution patterns on the pyridine and thiophene rings. For instance, the trifluoromethyl group (-CF3) shows distinct 19F NMR signals.

- IR Spectroscopy : To identify functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹).

- HPLC-MS : For purity assessment and molecular weight confirmation.

- Melting Point Analysis : To compare with literature values and detect impurities .

Q. What are the stability considerations for this compound under laboratory conditions?

The compound is sensitive to moisture and light due to the hydrolytically labile trifluoromethyl group and the ester/carboxylic acid functionalities. Storage recommendations:

- Temperature : -20°C in sealed, argon-purged vials.

- Solubility : Stable in DMSO or DMF but degrades in aqueous buffers with pH > 8.0.

- Handling : Use anhydrous conditions for reactions involving nucleophilic reagents .

Advanced Research Questions

Q. How can researchers resolve contradictory data in biological activity assays involving this compound?

Contradictions may arise from metabolic instability or off-target interactions. Strategies include:

- Metabolic Profiling : Use LC-HRMS to identify degradation products (e.g., 3-chloro-5-(trifluoromethyl)picolinic acid, a common metabolite observed in related pyridine derivatives).

- Isotopic Labeling : Track the compound’s fate in cellular assays using 13C/3H-labeled analogs.

- Dose-Response Curves : Validate activity across multiple concentrations to distinguish true activity from assay artifacts .

Q. What computational methods are effective for predicting the structure-activity relationship (SAR) of derivatives?

Advanced approaches include:

- Density Functional Theory (DFT) : To model electronic effects of the trifluoromethyl and chloro substituents on reactivity.

- Molecular Docking : Screen derivatives against target proteins (e.g., fungal cytochrome P450 enzymes, based on structural homology to fluopyram derivatives).

- QSAR Modeling : Correlate substituent bulk/hydrophobicity with bioactivity using datasets from analogs like haloxyfop and fluazifop .

Q. How can synthetic yields be optimized for large-scale preparation?

Critical factors:

- Coupling Reagents : Replace traditional acid chlorides with HOBt/TBTU-mediated couplings to minimize side reactions (e.g., racemization).

- Catalysis : Use Pd/Cu catalysts for Ullmann-type coupling between thiophene and pyridine fragments.

- Workup Optimization : Employ column chromatography with gradient elution (hexane:EtOAc) for high-purity isolation .

Q. What are the challenges in analyzing environmental degradation pathways of this compound?

Key challenges include identifying low-abundance metabolites and differentiating abiotic vs. biotic degradation. Methodological solutions:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。